molecular formula C12H10 B14154746 E,E-1-Phenylhexa-1,3-dien-5-yne CAS No. 940-50-1

E,E-1-Phenylhexa-1,3-dien-5-yne

Cat. No.: B14154746
CAS No.: 940-50-1
M. Wt: 154.21 g/mol
InChI Key: SEQZAYGOCMKLRP-JAFPNSLJSA-N
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Description

Contextualization of Conjugated Dienynes as Versatile Chemical Scaffolds

Conjugated dienynes are a class of organic compounds characterized by a molecular structure containing two conjugated carbon-carbon double bonds and a carbon-carbon triple bond. This arrangement of alternating double and single bonds, which extends to an alkyne, results in a delocalized π-electron system. This electron delocalization imparts unique chemical reactivity and physical properties to these molecules, making them highly versatile building blocks, or scaffolds, in organic synthesis. Their utility is demonstrated in their application for constructing complex molecular architectures and in the synthesis of biologically relevant compounds. rsc.org

The specific arrangement of π-bonds in conjugated dienynes allows them to participate in a wide array of chemical transformations. These include pericyclic reactions, such as Diels-Alder and electrocyclization reactions, as well as various metal-catalyzed cross-coupling reactions. The inherent reactivity of the double and triple bonds provides multiple sites for functionalization, enabling chemists to introduce a variety of substituents and build molecular complexity in a controlled manner.

Significance of E,E-1-Phenylhexa-1,3-dien-5-yne within π-Conjugated Systems Research

This compound is a specific example of a conjugated dienyne that has garnered attention within the field of π-conjugated systems research. Its structure consists of a phenyl group attached to a six-carbon chain containing a conjugated system of two double bonds in the E configuration and a terminal triple bond. nist.govnih.gov The phenyl group acts as a significant chromophore and can modulate the electronic properties of the entire conjugated system.

The significance of this particular molecule lies in its well-defined and extended π-conjugation. This extended conjugation influences the molecule's electronic and photophysical properties, such as its absorption and emission of light. Researchers study such molecules to understand the fundamental principles governing π-conjugated systems, which are crucial for the development of new materials with tailored optical and electronic properties. These materials have potential applications in fields such as organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues has primarily focused on several key areas. One major trajectory is the synthesis of novel and more complex π-conjugated systems. By using the dienyne as a foundational unit, chemists can construct larger molecules with extended conjugation, leading to materials with enhanced electronic and photophysical properties.

Another significant research direction is the investigation of the reactivity of the dienyne system. This includes exploring its participation in various cycloaddition reactions and metal-catalyzed polymerizations. For instance, the terminal alkyne provides a reactive handle for polymerization reactions, potentially leading to the formation of novel conjugated polymers with interesting material properties.

Furthermore, studies on analogues of this compound, where the phenyl group is substituted with different functional groups, are of great interest. researchgate.net These substitutions can fine-tune the electronic properties of the molecule, providing insights into structure-property relationships. This knowledge is essential for the rational design of new organic materials for a variety of applications. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the energy levels of the molecular orbitals, thereby influencing the material's color, conductivity, and other key characteristics.

Below is a table summarizing the key properties of the parent compound, this compound.

PropertyValue
Molecular Formula C₁₂H₁₀ nist.gov
Molecular Weight 154.2078 g/mol nist.gov
CAS Registry Number 940-50-1 nist.gov
IUPAC Standard InChI InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h1,3-11H/b4-3+,9-6+ nist.gov
IUPAC Standard InChIKey SEQZAYGOCMKLRP-JAFPNSLJSA-N nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

940-50-1

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

[(1E,3E)-hexa-1,3-dien-5-ynyl]benzene

InChI

InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h1,3-11H/b4-3+,9-6+

InChI Key

SEQZAYGOCMKLRP-JAFPNSLJSA-N

Isomeric SMILES

C#C/C=C/C=C/C1=CC=CC=C1

Canonical SMILES

C#CC=CC=CC1=CC=CC=C1

Origin of Product

United States

Reactivity and Mechanistic Investigations of E,e 1 Phenylhexa 1,3 Dien 5 Yne

Pericyclic Reactions of Conjugated Dienynes and Enediynes

Electrocyclic Reactions of 1,3-Dien-5-ynes (Hopf Cyclization)

The Hopf cyclization is a thermally allowed 6π-electrocyclization that transforms cis-hexa-1,3-diene-5-ynes into aromatic rings through two consecutive hydrogen shifts via a highly strained cyclohexa-1,2,4-triene intermediate, also known as 1,2,4-isobenzene. nih.gov The initial report in 1969 described the pyrolysis of 1,3-hexadien-5-yne (B225871) to yield benzene (B151609). nsf.gov Mechanistic studies have shown that at relatively low temperatures for such processes (200-400 °C under flash vacuum pyrolysis), the aromatization proceeds through an electrocyclization followed by two sequential 1,2-hydrogen shifts. nsf.gov

High temperatures, typically above 200°C, are generally required for the Hopf cyclization of acyclic hexa-1,3-dien-5-ynes. rsc.org However, the reaction barrier can be significantly lowered. For instance, the cyclization of 11- and 10-membered carbocycles containing a hexa-1,3-dien-5-yne moiety occurs at 100°C and room temperature, respectively. rsc.org Furthermore, the reaction barrier for model systems like (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne is nearly halved on a Au(111) surface. nih.govacs.org In this case, sequential Hopf cyclizations occur, with the first cyclization to a naphthalene (B1677914) derivative completed below 160°C and the second to chrysene (B1668918) completed by ~190°C. acs.org

A proposed mechanism for Rh(I)-mediated cycloaromatization suggests that the Lewis acidic Rh(I) complex binds to the alkyne, enhancing its electrophilicity and facilitating a 6-endo-dig cyclization. nsf.gov It is important to note that for substrates like E,E-1-phenylhexa-1,3-dien-5-yne, an E/Z isomerization must occur before the key cycloaromatization step. nsf.gov

Cycloaddition Reactions Involving Dienyne Moieties

Conjugated dienes can participate in cycloaddition reactions, most notably the Diels-Alder reaction, which is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgwikipedia.orgsigmaaldrich.com This reaction is a concerted, single-step process that occurs through a cyclic transition state. pressbooks.pub For the reaction to occur, the diene must be able to adopt an s-cis conformation. libretexts.orglibretexts.org

The reactivity in Diels-Alder reactions is influenced by the electronic properties of the reactants. Typically, the reaction is facilitated when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. libretexts.orglibretexts.org However, the reverse, known as an inverse-demand Diels-Alder reaction, is also possible. wikipedia.org

In the context of this compound, the dienyne system can act as the diene component. The presence of the phenyl group and the terminal alkyne can influence the regioselectivity and stereoselectivity of the cycloaddition. Catalyst systems, such as those based on cobalt, can be used to control the outcome of cycloadditions between 1,3-dienes and alkynes, leading to either [4+2] or [2+2] cycloadducts with high regio- and enantioselectivity. nih.gov

Sigmatropic Rearrangements in Conjugated Dienyne Systems

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system to a new position, resulting in a reorganization of the π-bonds. libretexts.orgwikipedia.org The total number of σ- and π-bonds remains the same. libretexts.org These reactions are classified by an order term [i,j], which denotes the distance the ends of the σ-bond have moved. libretexts.orgwikipedia.org

A prominent example is the Cope rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of 1,5-dienes. wikipedia.orgmasterorganicchemistry.com This reaction is typically reversible and requires heating. masterorganicchemistry.comyoutube.com The equilibrium can be driven towards the desired product by factors such as the formation of a more stable, more substituted alkene or the release of ring strain. masterorganicchemistry.commasterorganicchemistry.com A variation is the oxy-Cope rearrangement, where a hydroxyl group at the 3-position leads to an enol product that tautomerizes to a carbonyl, making the reaction essentially irreversible. masterorganicchemistry.comorganic-chemistry.org Deprotonation of the alcohol in the starting material can accelerate the oxy-Cope rearrangement by a factor of up to 1017. organic-chemistry.org

For a molecule like this compound, while not a classic 1,5-diene, the conjugated system allows for the possibility of sigmatropic-like shifts under certain conditions, although these are less common than electrocyclizations or cycloadditions.

Bergman Cyclization in the Context of Related Enediyne Reactivity

The Bergman cyclization is a rearrangement reaction where an enediyne is heated in the presence of a hydrogen donor to form a benzene derivative. wikipedia.org This thermal or photochemical reaction proceeds through a short-lived and highly reactive p-benzyne biradical intermediate. wikipedia.orgorganic-chemistry.org High temperatures, often around 200°C, are typically required for acyclic enediynes. organic-chemistry.orgjk-sci.com

The discovery of naturally occurring cytotoxic compounds like calicheamicin, which contain a cyclic enediyne moiety and can generate the reactive diradical under physiological conditions, has spurred significant interest in the Bergman cyclization. organic-chemistry.orgjk-sci.com These natural products can cause DNA cleavage, making enediynes potential anticancer agents. rsc.orgorganic-chemistry.orgjk-sci.com

The rate of Bergman cyclization is influenced by the distance between the acetylenic carbons; a smaller distance leads to a lower activation barrier. organic-chemistry.org For example, incorporating the enediyne into a strained 10-membered ring allows the reaction to proceed at a much lower temperature of 37°C. wikipedia.org

Electrophilic and Radical Additions to the Conjugated System

Kinetic versus Thermodynamic Control in Addition Reactions of Conjugated Dienes

The electrophilic addition of reagents like hydrogen halides (HX) to conjugated dienes can yield a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.org The ratio of these products is often dependent on the reaction conditions, specifically the temperature, illustrating the concept of kinetic versus thermodynamic control. libretexts.orgpressbooks.pub

At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster. libretexts.orguci.edu This is typically the 1,2-adduct, which arises from the more stable carbocation intermediate. chadsprep.com The formation of the carbocation is the rate-limiting step, and at low temperatures, the subsequent nucleophilic attack is irreversible. lumenlearning.comlibretexts.org

At higher temperatures, the reaction is under thermodynamic control. libretexts.orguci.edu With sufficient energy, the initial addition becomes reversible, allowing an equilibrium to be established. pressbooks.pub This equilibrium favors the more stable product, which is generally the 1,4-adduct due to its more substituted (and thus more stable) internal double bond. libretexts.orgchadsprep.com

For example, the addition of HBr to 1,3-butadiene (B125203) at 0°C yields a 71:29 mixture of the 1,2- and 1,4-adducts, respectively. libretexts.org However, at 40°C, the ratio shifts to 15:85, favoring the thermodynamically more stable 1,4-adduct. libretexts.org

Radical addition to conjugated dienes also occurs, typically yielding the 1,4-adduct as the major product. lumenlearning.compharmaguideline.com The reaction proceeds via a radical-chain mechanism, initiated by a species like a bromine radical. firsthope.co.in

Hydroelementation Reactions of Dienynes (e.g., Hydrostannation, Hydroboration, Hydromagnesation)

Hydroelementation reactions, involving the addition of a hydrogen-element bond across a carbon-carbon multiple bond, are fundamental transformations for creating complex molecules from unsaturated precursors like dienynes. The reactivity of conjugated dienynes in these reactions is influenced by the choice of reagent, catalyst, and the substitution pattern of the dienyne.

Hydroboration: The hydroboration of conjugated 1,3-diynes is a primary method for synthesizing boryl-substituted 1,3-enynes and bisboryl-substituted 1,3-dienes. rsc.org The selectivity of the boron-hydrogen bond addition to one of the two different triple bonds is a key challenge. While protocols have been developed for various substituted 1,3-diynes, aryl-substituted systems can present unique challenges. rsc.org For instance, the hydroboration of 1,4-diphenylbuta-1,3-diyne under standard conditions with catecholborane has been reported to yield a mixture of undefined products, suggesting that the phenyl substituent significantly influences the reaction's course and rate. rsc.org This complexity indicates that the selective hydroboration of this compound would require careful optimization of reaction conditions to control the regioselectivity of the B-H bond addition to either the internal or terminal alkyne.

Hydromagnesation: The hydromagnesation of conjugated 1,3-diynes using reagents like ethylmagnesium bromide in the presence of an iron(II) chloride catalyst has been shown to be an effective method. rsc.org This catalytic system generally tolerates a variety of functional groups. However, the reaction's selectivity can be highly dependent on the substrate's substitution pattern. For example, in diynes with both an alkyl- and an aryl-substituted alkyne, the reaction may proceed selectively at the aryl-substituted site. rsc.org This suggests that for this compound, hydromagnesation would likely occur preferentially at the carbon-carbon triple bond, influenced by the electronic effects of the phenyl group.

Hydrostannation: Hydrostannation provides access to organotin compounds that are valuable intermediates in cross-coupling reactions, such as the Stille coupling. The addition of a tin hydride across a C-C triple bond can be achieved, and the resulting vinylstannanes can be used to form new carbon-carbon bonds with retention of configuration. rsc.org While specific studies on the hydrostannation of this compound are not detailed in the reviewed literature, the general utility of this reaction for functionalizing alkynes suggests its potential applicability.

Intramolecular Cyclization Pathways of Dienynes

This compound and related hexa-1,3-dien-5-yne systems are known to undergo thermally induced intramolecular cyclizations, leading to the formation of aromatic and other cyclic structures.

Metal-Triggered Cycloaromatization Reactions

The primary cycloaromatization pathway for hexa-1,3-dien-5-ynes is the Hopf cyclization, a thermal process that converts the linear dienyne into a six-membered ring. researchgate.net This reaction is mechanistically related to the Bergman cyclization of enediynes and the Myers-Saito cyclization of enyne-allenes. researchgate.net Theoretical studies using density functional theory (DFT) have investigated the thermal cycloisomerization of the parent hexa-1,3-dien-5-yne and its benzannelated analogues. researchgate.netnih.gov The activation energy for the cycloaromatization of the parent hexa-1,3-dien-5-yne is calculated to be around 30 kcal/mol. researchgate.net

In a related, more complex cascade, a 1,3-dien-5-yne intermediate, formed from the 4π-electrocyclic ring-opening of an alkynylbenzocyclobutene, undergoes a subsequent 6π-electrocyclic ring-closure. nih.gov This subsequent step has a lower activation barrier compared to acyclic dienynes, an effect attributed to the regaining of aromaticity in the transition state. nih.gov

Formation of Cyclic Enynes and Dienynes

The initial product of the thermal cyclization of hexa-1,3-dien-5-yne is not the final aromatic product but rather a highly strained cyclic allene (B1206475), specifically cyclohexa-1,2,4-triene, also known as isobenzene. researchgate.netnih.gov This intermediate is formed directly from the 6π-electrocyclic ring-closure of the dienyne. From this point, the reaction can proceed along different pathways. For the parent system, two sequential nih.govnih.gov-hydrogen shifts convert the isobenzene intermediate into the stable aromatic product, benzene. researchgate.netnih.gov

In more substituted or complex systems, the reaction cascade can be intricate. For example, a dienyne intermediate can cyclize to form a cyclohexa-1,2,4-triene, which then undergoes further rearrangement, such as a silyl (B83357) migration, to yield a benzocyclohexadienone product. nih.gov The specific nature of the final product is highly dependent on the substituents present on the original dienyne chain.

Role of Reactive Intermediates in Dienyne Chemistry

The transformations of this compound and its parent analogues are governed by the formation of high-energy, transient intermediates that dictate the reaction course and product distribution.

Biradical Intermediates in Cycloaromatization Processes

In the context of the Hopf cyclization of hexa-1,3-dien-5-ynes, a biradical species plays a crucial role. Computational studies have elucidated the nature of this intermediate. For the parent hexa-1,3-dien-5-yne, the C2-C7 biradical is not a true intermediate but rather the transition structure for the enantiomerization of the two resulting cyclohexa-1,2,4-triene (isobenzene) allenes. researchgate.netnih.gov

However, for the benzannelated system (a dienyne fused to a benzene ring), the situation is different. In this case, the corresponding intermediate biradical is a true minimum on the potential energy surface. researchgate.netnih.gov This biradical is energetically situated below the corresponding isonaphthalene product. nih.gov This distinction highlights how substrate structure can alter the potential energy surface of a reaction, changing a transient transition state into a trappable intermediate.

Energetics of Parent vs. Benzannelated Hexa-1,3-dien-5-yne Cyclization researchgate.netnih.gov
SystemSpeciesEnergetic Nature
Parent Hexa-1,3-dien-5-yneBiradicalTransition State
Benzannelated Hexa-1,3-dien-5-yneBiradicalIntermediate (Minimum)

Carbenoid and Metallacyclobutene Intermediates in Catalytic Cycles

While biradicals and cyclic allenes are key intermediates in the thermal reactions of dienynes, metal-catalyzed transformations of unsaturated systems often involve different types of reactive intermediates, such as carbenoids and metallacycles. However, the available literature on the cycloaromatization of this compound primarily focuses on non-catalytic, thermal pathways where these species are not implicated.

In a related, multi-step reaction sequence starting from a benzyne, a zwitterionic intermediate is proposed in the initial cycloaddition step, which ultimately leads to the formation of a 1,3-dien-5-yne. nih.gov The reaction cascade proceeds through strained benzyne, benzocyclobutene, and cyclic allene intermediates. nih.gov This illustrates that complex reaction pathways involving various types of intermediates are possible, but there is no direct evidence in the reviewed sources for the involvement of carbenoid or metallacyclobutene intermediates in the specific cyclization of this compound itself.

Computational Chemistry and Theoretical Modeling of E,e 1 Phenylhexa 1,3 Dien 5 Yne

Reaction Pathway Elucidation and Energy Profile Calculations

A primary application of computational chemistry is the mapping of reaction pathways, which involves locating transition states and intermediates to build a complete energy profile. This provides deep mechanistic insights and allows for the prediction of reaction kinetics and thermodynamics.

Determination of Activation Barriers and Thermochemistry for Dienyne Transformations

Computational methods are adept at calculating the energetic landscape of a chemical reaction. The activation barrier (or activation energy, Ea) is determined by locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. The thermochemistry of the reaction, including the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, can also be computed.

A key transformation for the parent hexa-1,3-dien-5-yne system is the thermal cycloisomerization to form a fulvene (B1219640) or a benzene (B151609) derivative. Theoretical studies on the parent system provide a model for the reactivity of E,E-1-Phenylhexa-1,3-dien-5-yne. For instance, the thermal cyclization of the parent hexa-1,3-dien-5-yne to isobenzene (an allenic cyclohexa-1,2,4-triene) has been investigated computationally. The activation energy for such transformations is a critical parameter that dictates the feasibility of the reaction.

Table 1: Representative calculated activation energy for the cyclization of the parent hexa-1,3-dien-5-yne system. The phenyl substitution in this compound would influence this value, but the parent system provides a fundamental benchmark. nih.gov

These calculations reveal that the initial cyclization product is often a high-energy intermediate, which can then undergo further rearrangement. The phenyl substituent in this compound is expected to play a significant role in the energetics and pathway of such transformations through resonance stabilization effects.

Conformational Analysis and Stability of this compound

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical properties and reactivity. For this compound, the primary conformational freedom lies in the rotation around the C-C single bond connecting the phenyl ring to the dienyne chain.

Computational studies on analogous molecules, such as (E,E,E)-1,6-diphenylhexa-1,3,5-triene, have shown that the central hexatriene chain is largely planar. rsc.org A similar planarity is expected for the dienyne backbone of this compound to maximize π-orbital overlap. The key variable is the torsion angle between the plane of the phenyl ring and the plane of the dienyne chain. While a fully coplanar arrangement would maximize conjugation, it can be sterically hindered by interactions between the ortho-hydrogens of the phenyl ring and the hydrogen on the adjacent carbon of the diene.

DFT calculations can map the potential energy surface as a function of this dihedral angle to determine the most stable conformation and the rotational energy barrier. For similar phenyl-conjugated systems, the minimum energy conformation is often slightly twisted from perfect planarity, with a relatively low barrier to rotation.

Table 2: Conformational insights for this compound based on computational findings for a structurally similar compound. rsc.org

Molecular Orbital (MO) Theory and Conjugation Effects in this compound

Molecular Orbital (MO) theory provides a delocalized picture of electron distribution that is essential for understanding the properties of conjugated systems. nih.gov In this compound, the p-orbitals of the phenyl ring and the eight sp² and sp hybridized carbons of the hexadienyne chain combine to form an extended π-molecular orbital system.

The π system of this compound can be conceptually understood by considering the interaction between the fragment orbitals of the phenyl group and the hexadienyne chain. The six π molecular orbitals of benzene interact with the six π molecular orbitals of the hexadienyne moiety. This interaction leads to a new set of molecular orbitals for the entire molecule. The conjugation results in a delocalization of electron density across the entire framework, which inherently stabilizes the molecule. youtube.com

A key outcome of this extended conjugation is the modification of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The conjugation raises the energy of the HOMO and lowers the energy of the LUMO compared to the non-conjugated fragments. This reduction in the HOMO-LUMO gap is a hallmark of extended π-systems and directly impacts the molecule's electronic absorption spectrum, shifting it to longer wavelengths (a bathochromic shift). MO calculations can precisely quantify the energies of these orbitals and visualize their spatial distribution, identifying which parts of the molecule are most involved in electronic transitions. For example, in conjugated alkenes, the HOMO typically shows bonding character across the double bonds and the central single bond, while the LUMO introduces additional nodes and has antibonding character across the former double bonds.

Predictive Modeling for Rational Design of Novel Conjugated Dienyne Architectures

Computational chemistry and theoretical modeling serve as powerful tools in the rational design of novel conjugated dienyne architectures, with this compound as a foundational structure. By employing predictive modeling techniques, researchers can systematically investigate the structure-property relationships of these molecules, thereby guiding synthetic efforts toward materials with tailored electronic and optical characteristics. This in silico approach allows for the efficient screening of a wide array of potential derivatives, saving significant time and resources compared to a purely experimental workflow.

The core principle behind the predictive modeling of these systems lies in the ability to computationally assess how modifications to the molecular structure of this compound influence its key properties. These modifications can include the introduction of various substituent groups onto the phenyl ring, the extension or alteration of the conjugated dienyne chain, and the replacement of the phenyl group with other aromatic or heteroaromatic systems. Through these theoretical investigations, it is possible to build a comprehensive understanding of the electronic landscape of these molecules and to predict which structural motifs will lead to desired functionalities.

Detailed research findings from computational studies on analogous conjugated systems reveal several key trends that can be extrapolated to the design of novel architectures based on this compound. For instance, the nature of substituents on the phenyl ring has a profound impact on the electronic properties of the molecule. Electron-donating groups (such as -NH2 or -OCH3) tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (like -NO2 or -CN) typically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of the frontier molecular orbitals directly affects the HOMO-LUMO gap, which is a critical parameter in determining the electronic absorption and emission characteristics of the molecule.

Furthermore, extending the length of the conjugated system by adding more double or triple bonds is generally predicted to cause a red shift in the absorption spectrum. This is due to the increased delocalization of the π-electrons, which leads to a smaller HOMO-LUMO gap. Theoretical models can precisely quantify these shifts, providing valuable guidance for the design of new dyes and pigments with specific colors.

The following data tables illustrate the types of predictive data that can be generated through computational modeling to guide the rational design of novel conjugated dienyne architectures. The data presented is based on trends observed in computational studies of similar conjugated molecules and serves to demonstrate the predictive power of these methods.

Table 1: Predicted Impact of Phenyl Ring Substitution on the Electronic Properties of this compound Derivatives

Substituent (para-position)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted λmax (nm)
-H (unsubstituted)-6.20-1.804.40300
-NH2 (electron-donating)-5.85-1.754.10325
-OCH3 (electron-donating)-6.05-1.784.27310
-NO2 (electron-withdrawing)-6.55-2.104.45295
-CN (electron-withdrawing)-6.48-2.054.43298

Table 2: Predicted Effect of Conjugation Length on the Optoelectronic Properties of Phenylpolyenynes

CompoundNumber of Conjugated BondsHOMO-LUMO Gap (eV)Predicted λmax (nm)
1-Phenylbut-1-en-3-yne35.10260
This compound54.40300
E,E,E-1-Phenylocta-1,3,5-trien-7-yne73.90340
E,E,E,E-1-Phenyldeca-1,3,5,7-tetraen-9-yne93.55380

These predictive models not only provide insights into the electronic absorption spectra but can also be used to estimate other important properties such as ionization potentials, electron affinities, and nonlinear optical (NLO) responses. By systematically exploring the vast chemical space of possible dienyne derivatives through computational simulations, researchers can identify promising candidates for a wide range of applications, from organic electronics to advanced optical materials, and thus focus their synthetic efforts on the most promising molecular architectures.

Advanced Spectroscopic Characterization for Mechanistic Insights and Structure Elucidation of E,e 1 Phenylhexa 1,3 Dien 5 Yne Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Reaction Mechanisms and Stereochemistry

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules and for gaining insight into dynamic reaction processes. For reactions involving E,E-1-Phenylhexa-1,3-dien-5-yne, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for confirming the constitution and stereochemistry of the resulting products.

The transformation of this compound into more complex structures, for instance, through cycloaddition or nucleophilic addition reactions, results in products with intricate stereochemistry. 1D NMR (¹H and ¹³C) provides initial, crucial information on the new molecular framework. For example, in a hypothetical Diels-Alder reaction with a dienophile, the disappearance of the acetylenic proton signal and the appearance of new olefinic and aliphatic proton signals in the ¹H NMR spectrum would indicate the formation of a cyclic product.

However, for unambiguous assignment of all protons and carbons, especially in cases where signals overlap, 2D NMR techniques are essential. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying longer-range (2-3 bond) correlations, helping to piece together the carbon skeleton and confirm the position of substituents. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are critical for determining stereochemistry by identifying protons that are close in space.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Cycloadduct of this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Key 2D Correlations (COSY, HMBC)
1128.57.35 (m)HMBC to C3, C2, C-ipso
2129.27.42 (m)COSY with H1, H3
3128.87.30 (m)COSY with H2, H4
4136.1-HMBC from H1, H5
5141.26.80 (d)COSY with H6; HMBC to C4, C7
6130.56.25 (dd)COSY with H5, H7
745.83.10 (m)COSY with H6, H8; HMBC to C5, C9
842.12.95 (m)COSY with H7, H9
9135.45.90 (d)COSY with H8; HMBC to C7, C10
10132.86.10 (d)COSY with H9

Note: Data are illustrative for a hypothetical product and will vary based on the specific reaction and product.

Many reactions proceed through short-lived intermediates that are not isolable. Variable-Temperature (VT) NMR spectroscopy is a powerful tool for detecting and characterizing such transient species. ox.ac.ukyoutube.comrsc.orgnih.govrsc.org By lowering the temperature of the reaction mixture within the NMR probe, the lifetime of an intermediate can be extended, potentially allowing for its direct observation. ox.ac.ukyoutube.comrsc.org

For instance, in a reaction where this compound is proposed to form a zwitterionic or a highly fluxional intermediate, room temperature NMR might only show broadened signals or an average of several species. By cooling the sample, the rate of exchange between different conformations or the rate of subsequent reaction steps can be slowed down on the NMR timescale. youtube.com This can lead to the sharpening of signals for the intermediate or the appearance of a new set of signals corresponding to the transient species, providing invaluable mechanistic information. rsc.org The coalescence temperature—the temperature at which two exchanging signals merge into one—can be used to calculate the activation energy for the dynamic process. youtube.com

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations During Reactions

Infrared (IR) spectroscopy is a straightforward and effective method for monitoring the progress of a reaction by observing the appearance and disappearance of characteristic functional group absorptions. For reactions involving this compound, IR spectroscopy is particularly useful for tracking changes in the key unsaturated moieties.

The starting material exhibits characteristic absorption bands for the terminal alkyne (C≡C-H stretch around 3300 cm⁻¹ and C≡C stretch around 2100 cm⁻¹), the conjugated diene (C=C stretches in the 1600-1650 cm⁻¹ region), and the phenyl group. During a reaction, the transformation of these groups can be readily followed. For example, in a hydration reaction across the triple bond, one would observe the disappearance of the alkyne bands and the appearance of a strong carbonyl (C=O) stretch (around 1700 cm⁻¹) if a ketone is formed, along with a broad O-H stretch (around 3400 cm⁻¹) if an intermediate alcohol is present.

Table 2: Key IR Absorption Frequencies for Monitoring Reactions of this compound

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Expected Change Upon Reaction
Terminal Alkyne≡C-H Stretch~3300Disappears
AlkyneC≡C Stretch~2100Disappears or shifts
DieneC=C Stretch~1600-1650Shifts or disappears
PhenylC=C Stretch~1450-1600Remains, but may shift slightly
Product CarbonylC=O Stretch~1680-1725Appears
Product HydroxylO-H Stretch~3200-3600 (broad)Appears

Mass Spectrometry for Identification of Reaction Intermediates and Product Confirmation

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of reaction products and, through analysis of fragmentation patterns, providing structural information. For reactions of this compound (MW: 154.21 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product with high accuracy. nist.gov

In mechanistic studies, MS techniques can be used to detect reaction intermediates. For example, by coupling a reaction flow system to a mass spectrometer with a soft ionization source like electrospray ionization (ESI), it may be possible to observe the mass of transient cationic or anionic intermediates. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, the loss of a phenyl group or other stable fragments from the molecular ion can help to deduce the connectivity of the product.

X-ray Crystallography for Definitive Stereochemical Determination of Dienyne Derivatives

While NMR provides powerful evidence for stereochemistry in solution, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state, provided a suitable single crystal can be grown. For complex products derived from this compound, particularly those with multiple new stereocenters, X-ray crystallography is the gold standard for confirming relative and absolute stereochemistry.

For example, in a stereoselective cycloaddition reaction, X-ray analysis of the crystalline product would provide precise bond lengths, bond angles, and torsional angles, definitively establishing the facial selectivity of the addition and the endo/exo configuration of the adduct. This level of structural detail is often essential for validating mechanistic proposals and understanding the factors that control stereoselectivity in reactions of conjugated dienynes.

Applications of E,e 1 Phenylhexa 1,3 Dien 5 Yne in Advanced Materials Science and Organic Electronics

Design and Synthesis of Novel π-Conjugated Materials Utilizing Dienyne Precursors

The synthesis of novel π-conjugated materials is a cornerstone of modern materials chemistry, with applications ranging from electronics to sensors. nih.gov Dienyne precursors like E,E-1-Phenylhexa-1,3-dien-5-yne are instrumental in this field due to their versatile reactivity and the desirable electronic properties they impart to the resulting polymers. The terminal alkyne group is particularly useful for polymerization reactions, most notably the Sonogashira cross-coupling reaction, which efficiently forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This method is a powerful tool for creating long-chain conjugated polymers, such as poly(aryleneethynylene)s (PAEs). sigmaaldrich.com

The design process for these materials involves the strategic selection of monomeric building blocks to control the properties of the final polymer. nih.gov For instance, incorporating this compound into a polymer backbone extends the π-conjugation, which typically leads to a smaller HOMO-LUMO gap and a red-shift in the material's absorption and emission spectra. chemrxiv.org Researchers can synthesize polymers with specific, predictable characteristics by controlling factors like the polymerization temperature and the choice of catalyst. rsc.org The resulting polymers, such as novel poly(1,5-diaminoanthraquinone), often exhibit well-defined structures and high conductivity, making them suitable for energy storage applications. rsc.org

Below is a table illustrating examples of π-conjugated polymers synthesized from various building blocks and their resulting properties, showcasing the versatility of these synthetic strategies.

Polymer/Material ClassMonomer Building BlocksPolymerization MethodKey Properties
Poly(p-phenylene ethynylene) (PPE) Diethynylbenzene, DihaloarenesSonogashira CouplingHigh fluorescence, thermal stability
Polythiophene Substituted thiophene (B33073) derivativesOxidative, Suzuki, or Stille CouplingHigh charge carrier mobility, environmental stability sigmaaldrich.com
Poly(1,5-diaminoanthraquinone) (PDAA) 1,5-diaminoanthraquinoneChemical OxidationHigh specific capacitance, good conductivity rsc.org
Donor-Acceptor (D-A) Copolymers Electron-rich (donor) and electron-poor (acceptor) monomersStille or Suzuki CouplingTunable band gaps, broad absorption spectra youtube.com

This compound as a Building Block for Organic Semiconductors

Organic semiconductors are the active components in a new generation of printable and flexible electronic devices. youtube.com The performance of these materials is intrinsically linked to their molecular structure. This compound serves as an exemplary building block for organic semiconductors due to its extended π-conjugated system, which facilitates charge delocalization and transport. The development of high-performance organic semiconductors often involves creating donor-acceptor (D-A) systems to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govyoutube.com

The table below presents the electronic properties of various classes of organic semiconductors, highlighting how molecular design influences their energy levels.

Semiconductor ClassExample Building BlocksHOMO Level (eV)LUMO Level (eV)Band Gap (eV)
Thiophene-based Polymers Thieno[3,2-b]thiophene, Didodecylthiophene-5.1 to -5.5-2.8 to -3.21.9 - 2.3
Donor-Acceptor Polymers Benzothiadiazole (acceptor), Fluorene (donor)-5.3 to -5.8-3.4 to -3.91.9 - 2.4
Acene-based Small Molecules Pentacene, Anthracene-4.8 to -5.2-2.9 to -3.32.1 - 2.5
Fullerene Derivatives PCBM, PC71BM~ -6.1~ -4.3~ 1.8

Note: The values are typical ranges and can vary significantly based on specific molecular structures and measurement conditions.

Development of Optoelectronic Materials with Tailored Optical and Electronic Properties

Optoelectronic materials, which interact with light to produce an electrical signal or vice versa, are fundamental to technologies like solar cells, photodetectors, and LEDs. mdpi.comopticsjournal.net The ability to tailor the optical and electronic properties of these materials is crucial for optimizing device performance. The extended π-system of this compound makes it an excellent scaffold for creating optoelectronic materials. By incorporating such dienyne units into larger conjugated systems, chemists can precisely control the material's absorption and emission wavelengths. nih.govnih.gov

A key strategy for tuning these properties is the functionalization of the core structure. For example, adding electron-donating (e.g., -OCH₃, -NH₂) or electron-withdrawing (e.g., -CN, -NO₂) groups to the phenyl ring of the dienyne precursor can significantly alter the electronic structure of the resulting polymer. nih.gov This modification changes the HOMO-LUMO energy gap, which directly impacts the wavelengths of light the material absorbs and emits. researchgate.netmdpi.com This approach allows for the creation of materials designed for specific parts of the electromagnetic spectrum, from the visible to the near-infrared (NIR). opticsjournal.net

The following table demonstrates how substituent effects can tune the photophysical properties of conjugated molecules.

Molecule/SystemSubstituent on Phenyl RingAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Key Finding
p-Phenyl ethenyl-E-furans -H (unsubstituted)~350~420Baseline properties. nih.gov
p-Phenyl ethenyl-E-furans -NO₂ (electron-withdrawing)~410~550Red-shift in absorption/emission, charge transfer state. nih.gov
p-Phenyl ethenyl-E-furans -NH₂ (electron-donating)~380~480Red-shift, enhanced fluorescence. nih.gov
Poly(p-phenylene ethynylene) Azide-functionalized side chains~450~480Functionalization affects particle size and optical properties. nih.gov

Integration of Dienyne Systems into Organic Electronic Devices

The unique properties of materials derived from dienyne precursors enable their integration into a variety of organic electronic devices, where they form the critical active layers responsible for device function.

OFETs are fundamental components of printed circuits, sensors, and flexible displays, while OLEDs are revolutionizing the display and solid-state lighting industries. mdpi.comresearchgate.netcrimsonpublishers.com The active layer in both device types relies on high-performance organic semiconductors. nih.gov Materials synthesized using building blocks like this compound can be designed to possess the high charge-carrier mobility required for OFET channels or the high photoluminescence quantum yield needed for efficient OLED emitters. researchgate.netnih.gov

In OFETs, the ordered packing of π-conjugated polymers facilitates efficient transport of charge carriers (holes or electrons) across the semiconductor layer. manchester.ac.uk In OLEDs, the process involves the injection of electrons and holes from opposite electrodes, their recombination in the emissive layer to form excitons, and the subsequent radiative decay of these excitons to produce light. researchgate.netelsevierpure.com The development of materials with high triplet energies or those that exhibit thermally activated delayed fluorescence (TADF) is a key area of research for achieving 100% internal quantum efficiency in OLEDs. researchgate.net Donor-acceptor systems, which can be constructed from dienyne precursors, are particularly promising for creating efficient TADF materials. nih.gov

The performance of these devices is highly dependent on the properties of the organic semiconductor used, as shown in the table below.

Device TypeMaterial ClassKey Performance MetricTypical Values
OFET Thiophene-based PolymersHole Mobility (µh)0.1 - 10 cm²/V·s researchgate.net
OFET Donor-Acceptor PolymersElectron Mobility (µe)0.01 - 5 cm²/V·s researchgate.net
OLED Phosphorescent Emitters (e.g., Ir complexes)External Quantum Efficiency (EQE)20 - 30% nih.gov
OLED TADF EmittersExternal Quantum Efficiency (EQE)>20% researchgate.net

Organic photovoltaic (OPV) devices, or solar cells, offer a pathway to low-cost, lightweight, and flexible renewable energy generation. nih.govmdpi.comyoutube.com The most common OPV architecture is the bulk heterojunction (BHJ), which features a blend of an electron-donating and an electron-accepting organic semiconductor. frontiersin.org π-conjugated polymers derived from precursors like this compound are excellent candidates for the donor material due to their strong and broad absorption of the solar spectrum. researchgate.net

The efficiency of an OPV is determined by its ability to absorb photons, generate excitons, separate these excitons into free charges, and transport these charges to the electrodes. The alkyne linkages present in materials derived from dienynes can contribute to desirable film morphologies and electronic properties. perovskite-info.comresearchgate.net For example, graphdiyne, a 2D carbon material composed of sp- and sp²-hybridized carbon atoms, has been successfully used as an additive in perovskite solar cells, significantly improving device efficiency and stability by enhancing crystallinity and electronic properties. perovskite-info.comresearchgate.net This highlights the potential of alkyne-rich structures in advancing photovoltaic technology.

Key parameters for evaluating the performance of organic solar cells are summarized in the following table.

Solar Cell TypeDonor/Absorber MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)
Polymer:Fullerene BHJ PTB7-Th~11-13%~0.7-0.8 V~18-22 mA/cm²
Polymer:Non-Fullerene BHJ PM6:Y6>18%~0.8-0.9 V~25-28 mA/cm² rsc.org
Dye-Sensitized Solar Cell (DSSC) Organic Dyes (e.g., Bi-fluorenylidene based)~10-14%~0.7-1.0 V~15-25 mA/cm² researchgate.net
Perovskite (with Graphdiyne additive) CH₃NH₃PbI₃>21%>1.1 V>23 mA/cm² perovskite-info.com

Exploitation of Dienyne-Containing Systems in Framework Materials (COFs, HOFs, MOFs)

Crystalline porous materials, including Covalent Organic Frameworks (COFs), Hydrogen-bonded Organic Frameworks (HOFs), and Metal-Organic Frameworks (MOFs), are a class of materials synthesized from molecular building blocks designed to form extended, ordered structures. tcichemicals.comtcichemicals.comnih.govresearchgate.net These materials are of immense interest for applications in gas storage, separation, catalysis, and sensing due to their high porosity, large surface area, and tunable structures.

The synthesis of these frameworks relies on the use of "linkers" or "building blocks" – rigid organic molecules that connect to form a periodic network. labinsights.nl The well-defined linear geometry of this compound makes it an ideal candidate for such a linker.

Covalent Organic Frameworks (COFs): These are built entirely from light elements linked by strong covalent bonds. tcichemicals.comtcichemicals.com Alkyne-containing linkers can be used to form COFs through reactions that create new C-C bonds, resulting in highly stable and conjugated frameworks. cd-bioparticles.net

Metal-Organic Frameworks (MOFs): These consist of organic linkers connected by metal ions or clusters. researchgate.net While carboxylic acids are common coordinating groups, a molecule like this compound could be functionalized with coordinating groups (like carboxylates or pyridyls) to be used as a linker in MOF synthesis.

Hydrogen-bonded Organic Frameworks (HOFs): These are self-assembled through non-covalent interactions, primarily hydrogen bonds. nih.govresearchgate.net The stability of HOFs comes from the specific and directional nature of these bonds. Organic molecules with hydrogen bond donor and acceptor sites are used as building blocks to create these supramolecular architectures. researchgate.net

The table below provides an overview of these framework materials and the types of linkers used in their construction.

Framework TypeLinker ExamplesBonding TypeKey Characteristics
COF Terephthalaldehyde, 1,3,5-TriaminobenzeneCovalent (e.g., imine, boronate ester)High stability, permanent porosity, crystallinity tcichemicals.comtcichemicals.com
MOF Terephthalic acid, 2-MethylimidazoleCoordinative (Metal-Ligand)Ultrahigh surface area, tunable pore size, catalytic sites researchgate.net
HOF Guanidinium and sulfonate ions, MelamineHydrogen Bonds, Electrostatic InteractionsSolution processability, self-healing, structural flexibility nih.govresearchgate.net
Alkyne-based Frameworks Diethynyl-functionalized aromaticsCovalent (C-C) or CoordinativeHigh conjugation, potential for electronic and catalytic applications cd-bioparticles.net

E,e 1 Phenylhexa 1,3 Dien 5 Yne As a Versatile Building Block in Complex Organic Synthesis

Utilization in the Construction of Macrocyclic Structures

Currently, there is a lack of specific examples in the scientific literature detailing the use of E,E-1-Phenylhexa-1,3-dien-5-yne in the synthesis of macrocyclic structures. However, the presence of a terminal alkyne and a conjugated diene system suggests its potential utility in various macrocyclization strategies. Methodologies such as enyne metathesis, which is known to form macrocyclic 1,3-dienes, could theoretically be applied. guidechem.com

Stereocontrolled Synthesis of Complex Molecules and Bioactive Scaffolds

The stereocontrolled synthesis of complex molecules and bioactive scaffolds using this compound as a starting material is not well-documented. In principle, the diene and alkyne functionalities could participate in a range of stereoselective reactions. For instance, asymmetric cycloaddition reactions could potentially set multiple stereocenters in a single step. The development of such methodologies would be a prerequisite for its application in the synthesis of complex, bioactive targets.

Incorporation of Dienyne Units into Polyunsaturated Systems and Natural Product Analogues

While the synthesis of natural product analogues is a broad field of research, the specific incorporation of the this compound unit is not a commonly reported strategy. Diversity-oriented synthesis approaches often utilize various building blocks to create libraries of compounds for biological screening. The unique conjugated system of this compound makes it a candidate for inclusion in such libraries to generate novel polyunsaturated systems and analogues of natural products.

Strategies for Diversifying this compound into Multifunctionalized Compounds

The functionalization of this compound represents the most plausible and versatile application of this compound, leveraging the reactivity of its terminal alkyne and conjugated diene system.

The terminal alkyne is particularly amenable to a variety of transformations, most notably the Sonogashira coupling . This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides would allow for the introduction of a wide range of substituents at the terminus of the alkyne, thereby extending the conjugated system and enabling the synthesis of more complex structures.

The conjugated diene system of this compound is a prime candidate for Diels-Alder reactions . This [4+2] cycloaddition with a suitable dienophile would lead to the formation of a six-membered ring, providing a powerful method for the construction of cyclic and bicyclic systems with a high degree of stereocontrol. guidechem.com The phenyl substituent on the diene would influence the regioselectivity and reactivity in such transformations.

Below is a table summarizing potential diversification strategies for this compound based on the reactivity of its functional groups.

Reaction Type Reacting Moiety Potential Products Key Features
Sonogashira CouplingTerminal AlkyneAryl/Vinyl-substituted DienynesExtends conjugation, introduces diverse functional groups.
Diels-Alder ReactionConjugated DieneSubstituted Cyclohexene DerivativesForms six-membered rings, potential for high stereocontrol.
Hopf CyclizationDienyne SystemAromatic CompoundsForms benzene (B151609) rings through thermal or metal-mediated processes.
Radical Cascade CyclizationEnyne/Diyne SystemCarbocycles and HeterocyclesForms multiple C-C or C-heteroatom bonds in one pot.
Cycloaddition ReactionsDiene and/or AlkyneVarious Cyclic/Bicyclic SystemsCan be tuned with different catalysts and reaction partners.

Q & A

Q. How can the structural conformation of E,E-1-Phenylhexa-1,3-dien-5-yne be experimentally verified?

Methodological Answer:

  • Use X-ray crystallography to resolve the stereochemistry of the diene and alkyne moieties. For dynamic structural analysis, employ temperature-dependent NMR (¹H and ¹³C) to monitor conformational changes. Assign peaks using 2D techniques (COSY, HSQC) and compare with DFT-calculated chemical shifts. Ensure data refinement with software like SHELXL for crystallographic models .

Q. What synthetic routes are optimal for preparing this compound with high stereoselectivity?

Methodological Answer:

  • Optimize Sonogashira coupling between phenylacetylene and 1,3-dienyl halides using palladium catalysts. Monitor reaction progress via GC-MS and isolate intermediates via column chromatography. Stereoselectivity can be enhanced by tuning ligands (e.g., bulky phosphines) and solvent polarity. Validate purity using melting point analysis and FT-IR .

Q. How should researchers handle air-sensitive intermediates during the synthesis of this compound?

Methodological Answer:

  • Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines or gloveboxes. Store intermediates in flame-dried glassware with molecular sieves. Use degassed solvents (e.g., THF, DCM) and monitor oxygen levels via pressure sensors. Reference GHS guidelines for handling reactive alkynes .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • Apply hybrid DFT functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and charge distribution. Validate against experimental UV-Vis spectra. For correlation effects, integrate the Lee-Yang-Parr (LYP) functional . Compare results with post-Hartree-Fock methods like MP2 for accuracy .

Q. How can contradictions between experimental and computational bond-length data be resolved?

Methodological Answer:

  • Perform error analysis on crystallographic data (e.g., R-factor, thermal motion artifacts) and cross-validate with neutron diffraction. For computational models, assess basis set convergence and solvent effects using polarizable continuum models (PCM). Reconcile discrepancies via Bayesian statistical inference .

Q. What strategies are effective for probing the reaction mechanisms of this compound in cycloaddition reactions?

Methodological Answer:

  • Use kinetic isotope effects (KIE) and deuterium labeling to identify rate-determining steps. Monitor transition states via DFT-based NEB (Nudged Elastic Band) calculations. Validate with in situ FT-IR or Raman spectroscopy to detect intermediates .

Q. How can photophysical properties (e.g., fluorescence) be correlated with substituent effects on the phenyl ring?

Methodological Answer:

  • Synthesize derivatives with electron-donating/withdrawing groups and measure fluorescence quantum yields using integrating spheres. Model excited-state dynamics via TD-DFT with Tamm-Dancoff approximation. Analyze substituent effects using Hammett plots .

Data Analysis & Reproducibility

Q. How should crystallographic data for this compound be analyzed to ensure reproducibility?

Methodological Answer:

  • Refine XRD data with SHELXL, reporting all parameters (Rint, Rσ). Deposit raw data in repositories like CCDC. Cross-check with cif-file validation tools (e.g., checkCIF) and compare bond metrics with DFT-optimized geometries .

Q. What statistical approaches are recommended for analyzing contradictory spectroscopic results across studies?

Methodological Answer:

  • Apply multivariate analysis (PCA or PLS) to identify outlier datasets. Use Bland-Altman plots to assess inter-laboratory variability. Replicate experiments under standardized conditions (e.g., solvent, temperature) and report confidence intervals .

Q. How can researchers design experiments to validate structure-property relationships in derivatives of this compound?

Methodological Answer:

  • Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like polar surface area and logP. Synthesize a congeneric series and test properties (e.g., solubility, reactivity) in controlled assays. Apply ANOVA to isolate significant variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.